

(9R)-RO7185876: A Technical Guide to Target Engagement and Binding Site

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Compound of Interest		
Compound Name:	(9R)-RO7185876	
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For Researchers, Scientists, and Drug Development Professionals

(9R)-RO7185876, also known as (S)-3, is a potent and selective γ-secretase modulator (GSM) that has been investigated as a potential therapeutic agent for Alzheimer's disease.[1][2] This technical guide provides an in-depth overview of its target engagement, binding site, and the experimental methodologies used for its characterization.

Core Mechanism: Modulation of y-Secretase

(9R)-RO7185876 targets γ-secretase, a multi-subunit intramembrane aspartic protease complex crucial in the amyloidogenic pathway implicated in Alzheimer's disease.[2][3] The γ-secretase complex is composed of four main proteins: presenilin (PS), which forms the catalytic subunit, nicastrin (Nct), anterior pharynx-defective 1 (Aph-1), and presenilin enhancer 2 (Pen-2).[2][4]

Unlike γ -secretase inhibitors (GSIs) which block the enzyme's activity and can lead to mechanism-based toxicities due to inhibition of other substrate processing, such as Notch, (9R)-RO7185876 acts as a modulator.[2][5] It allosterically binds to the presentilin subunit, stabilizing the enzyme-substrate complex in a way that shifts the cleavage of the amyloid precursor protein (APP) C-terminal fragment (C99).[2] This modulation results in a decrease in the production of the aggregation-prone amyloid- β (A β) peptides A β 42 and A β 40, while concurrently increasing the formation of shorter, less amyloidogenic peptides like A β 37 and A β 38.[2] Critically, this modulation occurs without altering the total amount of A β produced and



without significantly affecting the processing of the Notch receptor, thereby offering a potentially safer therapeutic window.[2]

Quantitative Profile of (9R)-RO7185876

The in vitro potency and key physicochemical and pharmacokinetic properties of **(9R)-RO7185876** have been extensively characterized. The following tables summarize the quantitative data for the active S-enantiomer, which is **(9R)-RO7185876**.

Parameter	Cell Line	Value (Total/Free) [nM]
h IC50 Aβ42	H4	9/4
h IC50 Aβ42	Hek292	4/2
Mouse IC50 N2A	N2A	4/2
h Notch IC50	-	>10000

Source: ACS Med Chem Lett. 2020 Apr 27;11(6):1257-1268.

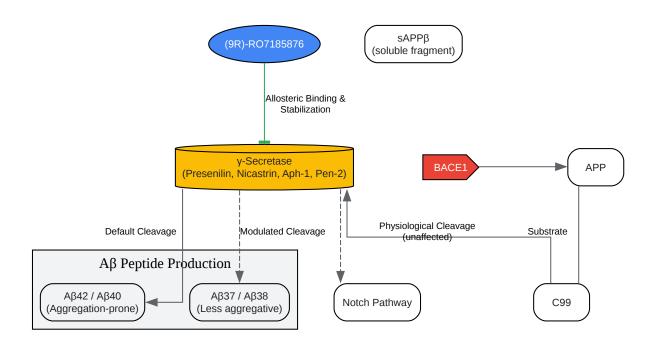
[2]

Parameter	Value	
LogD	3.8	
Cl heps (h/m/r) [µL/min/Mcells]	4.5/6.7/43	
P-gp ER (h/m)	2.4/3.3	
F.u. (h/m/r) [%]	5.4/1.4/1.4	
Ames/MNT	clean/clean	
hERG IC20/IC50 [μM]	0.3/1.4	
Source: ACS Med Chem Lett. 2020 Apr 27;11(6):1257-1268.[2]		

Signaling Pathway and Mechanism of Action



The following diagram illustrates the amyloid precursor protein (APP) processing pathway and the modulatory effect of **(9R)-RO7185876** on y-secretase.



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Caption: Mechanism of (9R)-RO7185876 action on the APP processing pathway.

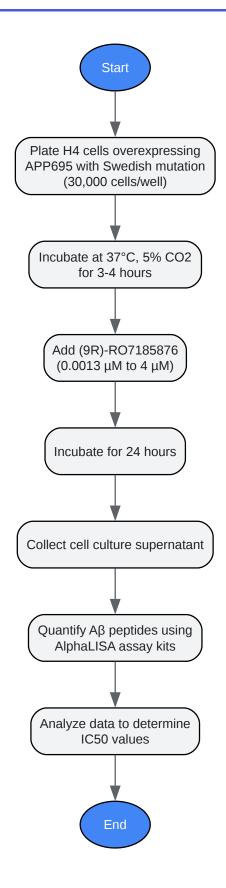
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize **(9R)**-**RO7185876**.

In Vitro Cellular Aβ Secretion Assay

This assay quantifies the effect of the compound on the secretion of $A\beta$ peptides from a human cell line.





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Caption: Workflow for the in vitro cellular Aβ secretion assay.



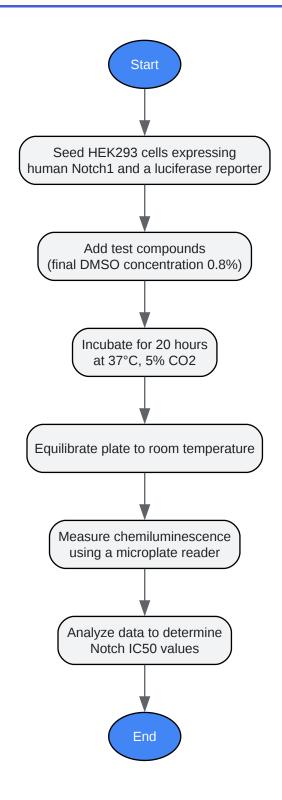
Protocol Details:

- Cell Plating: Human neuroglioma H4 cells, stably overexpressing the human APP695 isoform with the Swedish double mutation (K595N/M596L), are plated in 96-well plates at a density of 30,000 cells per well in 100 μl of IMDM media supplemented with 10% FCS and 0.2 mg/l Hygromycin B.[6]
- Initial Incubation: The plated cells are incubated for 3-4 hours at 37°C in a 5% CO2 environment.
- Compound Addition: Test compounds, including (9R)-RO7185876, are diluted in culture media and added to the wells in a 50 μl volume at a 1.5-fold concentrate to achieve final concentrations typically ranging from 4 μM down to 0.0013 μM in a half-log dilution series.[6]
- Compound Incubation: The cells are incubated with the compound for 24 hours.[6]
- Aβ Quantification: After incubation, the supernatant is collected and the levels of secreted Aβ peptides are quantified using AlphaLISA assay kits.[6] This involves transferring 20 µl of the supernatant to an assay plate, adding a mixture of AlphaLISA-coupled capture antibody and biotinylated detection antibody, incubating for 3 hours, and then adding Donor beads for a final 30-minute incubation before reading the chemiluminescence.[6]

Notch Cellular Reporter Assay

This assay is used to assess the selectivity of the compound by measuring its effect on the Notch signaling pathway.





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Caption: Workflow for the Notch cellular reporter assay.

Protocol Details:



- Cell Seeding: A stably transfected HEK293 cell line expressing human Notch1 and a luciferase reporter is seeded in 96-well microtiter plates to approximately 80% confluency.
- Compound Addition: The test compounds are added at a 10x concentration in 1/10th the volume of medium without FCS, containing 8% DMSO, to achieve a final DMSO concentration of 0.8%.[6]
- Incubation: The plates are incubated for 20 hours at 37°C and 5% CO2 in a humidified incubator.
- Measurement: After incubation, the plates are equilibrated to room temperature, and the chemiluminescence is measured using a microplate reader to determine the effect on Notch signaling.[6]

In Vivo Pharmacodynamic Studies in Mice

These studies evaluate the effect of the compound on $A\beta$ levels in the brain of a transgenic mouse model of Alzheimer's disease.

Protocol Details:

- Animal Model: APP-Swe transgenic mice are used for these studies.[6]
- Dosing: The compound is administered to the mice, and after a specific time (e.g., 4 hours post-dosing), the animals are sacrificed.[6]
- Brain Tissue Homogenization: One brain hemisphere (without the cerebellum) is homogenized in a 1% DEA buffer containing protease inhibitors.
- Extraction: The homogenate is incubated on ice for 5 hours and then centrifuged at 100,000xg for 45 minutes. The supernatant is collected for analysis.[6]
- Aβ Quantification: The levels of Aβ peptides in the brain extracts are quantified using AlphaLISA or ELISA kits according to the manufacturer's instructions.[6]



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